
Laserolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laserolide is a germacranolide.
Applications De Recherche Scientifique
Free-Electron Lasers in Various Sciences
Free-electron lasers, characterized by an electron beam moving through a periodic magnetic field, have found extensive applications in materials science, chemical technology, biophysical science, medical applications, surface studies, and solid-state physics. Developments are underway for more powerful lasers with shorter wavelengths, which could significantly impact industrial materials processing and provide advanced light sources for soft and hard x-rays (O'Shea & Freund, 2001).
Enhancing Uptake of Substances in Agriculture
Laser light technology has been demonstrated to improve the penetration of foliar-applied substances into citrus leaves. By creating microscopic perforations in the leaf cuticle, this technology enhances the uptake of various substances into the phloem, potentially revolutionizing agricultural practices (Etxeberria et al., 2016).
Laser Ablation in Environmental Research
Laser ablation-inductively coupled plasma mass spectrometry has been widely employed to identify the natal sites of fish. This method involves creating a rapid depth profile in fish otoliths to accurately represent the natal chemical environment, enhancing our understanding of aquatic ecosystems (Macdonald, Shelley, & Crook, 2008).
X-ray Free Electron Lasers in Biology
X-ray free electron lasers (XFEL) have opened new avenues in structural biology, allowing for imaging of protein nanocrystals and single virus particles. XFEL's ultrafast studies contribute significantly to understanding dynamic biological systems (Spence, Weierstall, & Chapman, 2012).
Dental Laser Research
In dentistry, lasers are researched for selective ablation, focusing on the removal of diseased structures without damaging adjacent healthy tissues. This has led to advancements in the treatment of caries, calculus, and microbial plaque, showing the potential of lasers in dental care (Rechmann, 2004).
Laser Measurement in Civil Engineering
Lasers are crucial in civil engineering for measuring building vibration and displacement. They enable remote measurements in hazardous environments and provide vital data for understanding structural behavior (Bougard & Ellis, 2000).
Propriétés
Nom du produit |
Laserolide |
|---|---|
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(3S,3aR,4S,6E,10E,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H30O6/c1-7-15(4)20(24)28-22(6)19-17(26-16(5)23)11-13(2)9-8-10-14(3)12-18(19)27-21(22)25/h7,9,12,17-19H,8,10-11H2,1-6H3/b13-9+,14-12+,15-7-/t17-,18-,19+,22-/m0/s1 |
Clé InChI |
YWZRKODHWXAKHS-QNKWTIDMSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@]1([C@@H]2[C@H](C/C(=C/CC/C(=C/[C@@H]2OC1=O)/C)/C)OC(=O)C)C |
SMILES |
CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




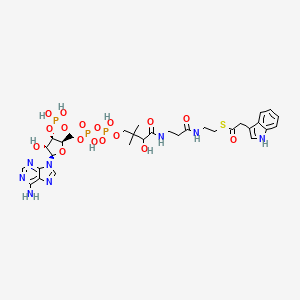
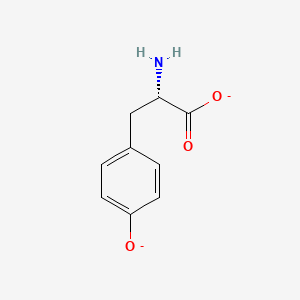
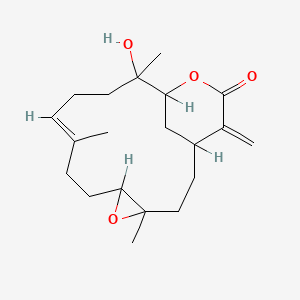
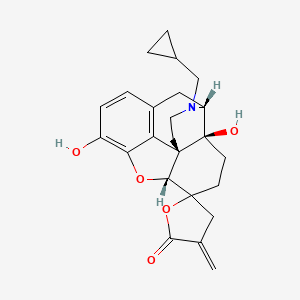
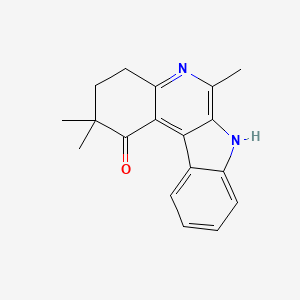

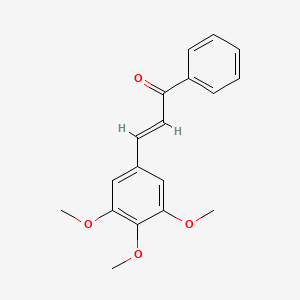

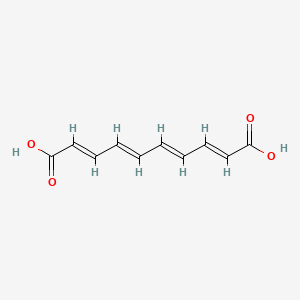
![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

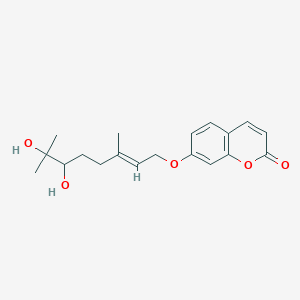
![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)